1H-Inden-1-amine,4-bromo-6-fluoro-2,3-dihydro-,(1R)-
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Overview
Description
1H-Inden-1-amine,4-bromo-6-fluoro-2,3-dihydro-,(1R)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine and fluorine atoms, which impart unique chemical properties. The compound’s structure includes an indene backbone, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-amine,4-bromo-6-fluoro-2,3-dihydro-,(1R)- typically involves multiple steps. One common method starts with the preparation of 4-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one. This intermediate can be synthesized through a series of reactions including halogenation and fluorination of the indene precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1H-Inden-1-amine,4-bromo-6-fluoro-2,3-dihydro-,(1R)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1H-Inden-1-amine,4-bromo-6-fluoro-2,3-dihydro-,(1R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Inden-1-amine,4-bromo-6-fluoro-2,3-dihydro-,(1R)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one: Shares a similar indene backbone but lacks the amine group.
(1R)-6-bromo-2,3-dihydro-1H-inden-1-amine: Similar structure but without the fluorine atom.
Uniqueness
1H-Inden-1-amine,4-bromo-6-fluoro-2,3-dihydro-,(1R)- is unique due to the combination of bromine, fluorine, and amine functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H9BrFN |
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Molecular Weight |
230.08 g/mol |
IUPAC Name |
(1R)-4-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9BrFN/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4,9H,1-2,12H2/t9-/m1/s1 |
InChI Key |
WZLUVSSRKBASQR-SECBINFHSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=C(C=C2Br)F |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2Br)F |
Origin of Product |
United States |
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